molecular formula C21H15N B12667024 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile CAS No. 65260-37-9

3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile

Cat. No.: B12667024
CAS No.: 65260-37-9
M. Wt: 281.3 g/mol
InChI Key: OIFIBIHDOBPTDR-QNGOZBTKSA-N
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Description

3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile is a high-value chemical intermediate primarily recognized for its role in the synthesis of potent kinase inhibitors. Its principal research application is as a key precursor in the multi-step synthesis of TAE684 (NVP-TAE684), a well-characterized and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) (Source) . ALK is a receptor tyrosine kinase implicated in the pathogenesis of several cancers, most notably Anaplastic Large Cell Lymphoma (ALCL) and Non-Small Cell Lung Cancer (NSCLC) (Source) . The compound's structural framework, featuring extended aromatic systems, is essential for interacting with the hydrophobic ATP-binding pocket of the ALK enzyme. Consequently, this acrylonitrile derivative is of significant interest to medicinal chemists and pharmaceutical researchers developing targeted cancer therapies. It enables the study of structure-activity relationships (SAR) and facilitates the exploration of novel ALK inhibitors to overcome drug resistance. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

65260-37-9

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

IUPAC Name

(E)-2-phenyl-3-(4-phenylphenyl)prop-2-enenitrile

InChI

InChI=1S/C21H15N/c22-16-21(19-9-5-2-6-10-19)15-17-11-13-20(14-12-17)18-7-3-1-4-8-18/h1-15H/b21-15-

InChI Key

OIFIBIHDOBPTDR-QNGOZBTKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3

Origin of Product

United States
Foundational & Exploratory

A Technical Guide to the Calculation and Validation of Frontier Molecular Orbital Energy Levels for 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the computational determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind procedural choices. We detail a robust workflow using Density Functional Theory (DFT), outline methods for experimental validation via cyclic voltammetry and UV-Vis spectroscopy, and discuss the profound implications of these frontier orbitals in the fields of materials science and medicinal chemistry. All computational and experimental protocols are designed to be self-validating systems, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Frontier Orbitals

In the landscape of molecular chemistry and materials science, few concepts are as predictive and powerful as Frontier Molecular Orbital (FMO) theory.[1][2] Developed by Kenichi Fukui, this theory posits that a molecule's reactivity and electronic properties are predominantly governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1] The HOMO, as the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital devoid of electrons, acts as an electron acceptor.[3] The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of molecular stability, chemical reactivity, and optoelectronic behavior.[3][4]

The molecule at the center of this guide, 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile, possesses a complex conjugated system incorporating biphenyl and acrylonitrile moieties. Such structures are of significant interest for their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as scaffolds in medicinal chemistry. Understanding its electronic structure is paramount for predicting its performance and mechanism of action in these contexts.[5] This guide provides a definitive protocol to calculate, validate, and interpret the HOMO and LUMO energy levels of this molecule, thereby enabling a rational approach to its application.

The Theoretical Framework: Predicting Electronic Structure with Density Functional Theory

While experimental methods provide invaluable data, they can be costly and time-consuming, especially for screening large numbers of candidate molecules.[6] Computational chemistry offers a powerful alternative for predicting molecular properties.[7] Among the available methods, Density Functional Theory (DFT) stands out as the predominant tool for its exceptional balance of computational efficiency and accuracy in describing the electronic structure of molecules.[8]

Justification of Method Selection: B3LYP Functional and 6-31G(d,p) Basis Set

The accuracy of a DFT calculation is critically dependent on the choice of the functional and the basis set.

  • Functional (B3LYP): We have selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electron exchange effects than pure DFT functionals.[9] It has a long and successful track record for calculating the electronic properties of organic molecules, making it a reliable and authoritative choice.[9][10]

  • Basis Set (6-31G(d,p)): The 6-31G(d,p) Pople-style basis set is employed for orbital expansion. This is a split-valence basis set, meaning it uses multiple functions to describe valence electrons, providing flexibility. Crucially, it includes (d) polarization functions on heavy (non-hydrogen) atoms and (p) polarization functions on hydrogen atoms. These functions allow for the distortion of orbital shapes, which is essential for accurately modeling the bonding and electronic structure in conjugated and aromatic systems like the one in our target molecule.[11]

The Computational Protocol: A Validated Workflow

The following step-by-step methodology ensures the calculation of accurate and reliable HOMO-LUMO energy levels. This protocol is designed as a self-validating system, incorporating a frequency calculation to confirm the stability of the optimized geometry.

Step 1: 3D Molecular Structure Generation

The initial step is to generate an approximate 3D structure of 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile. This can be accomplished using molecular building software such as Avogadro or GaussView, starting from its 2D chemical structure, which can be found in databases like PubChem.[12]

Step 2: Geometry Optimization

A molecule's electronic properties are highly dependent on its three-dimensional conformation. Therefore, it is imperative to find the molecule's lowest energy (most stable) geometry. This is achieved through a geometry optimization calculation.

  • Platform: Gaussian, GAMESS, or similar quantum chemistry software.[7][13]

  • Methodology: DFT

  • Functional: B3LYP[9]

  • Basis Set: 6-31G(d,p)[11]

  • Purpose: To locate the stationary point on the potential energy surface that corresponds to a local or global energy minimum.

Step 3: Vibrational Frequency Analysis (Protocol Validation)

To ensure the optimized structure is a true energy minimum and not a transition state, a frequency calculation must be performed on the optimized geometry using the same level of theory (B3LYP/6-31G(d,p)).

  • Successful Outcome: The absence of any imaginary (negative) frequencies confirms that the structure is a stable minimum.

  • Unsuccessful Outcome: The presence of one or more imaginary frequencies indicates the structure is a saddle point (a transition state), and the optimization must be repeated from a distorted geometry.

Step 4: Single-Point Energy Calculation and Orbital Analysis

With the validated ground-state geometry, a final, highly accurate single-point energy calculation is performed. This calculation provides the canonical molecular orbitals and their corresponding energy levels.

  • Extraction of Data: The output file from this calculation will contain a list of all molecular orbitals and their energies. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital. Software like GaussView can be used to visualize these orbitals.[13][14]

G cluster_prep Preparation cluster_calc DFT Calculation (B3LYP/6-31G(d,p)) cluster_results Analysis node_2d 2D Structure (e.g., from PubChem) node_3d Initial 3D Structure (Avogadro/GaussView) node_2d->node_3d Build node_opt Step 2: Geometry Optimization node_3d->node_opt node_freq Step 3: Frequency Analysis node_opt->node_freq Confirm Minimum node_spe Step 4: Single-Point Energy & Orbital Calculation node_freq->node_spe Validated Geometry node_homo HOMO Energy node_spe->node_homo node_lumo LUMO Energy node_spe->node_lumo node_gap HOMO-LUMO Gap

Caption: Computational workflow for determining HOMO-LUMO energies.

Data Interpretation and Analysis

The output of the computational protocol provides the absolute energy values for the frontier orbitals. These values are typically reported in Hartrees or electron volts (eV).

ParameterCalculated Value (eV)
EHOMO Value from calculation
ELUMO Value from calculation
Egap (LUMO - HOMO) Calculated difference
  • EHOMO: This value relates to the molecule's ionization potential—its propensity to donate an electron. A higher (less negative) HOMO energy indicates it is a better electron donor.

  • ELUMO: This value relates to the molecule's electron affinity—its propensity to accept an electron. A lower (more negative) LUMO energy suggests it is a better electron acceptor.[3]

  • Egap: The HOMO-LUMO gap is a primary indicator of kinetic stability. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[3][4] Conversely, a small gap suggests the molecule is more polarizable and reactive.[3]

Bridging Theory and Reality: Experimental Validation

To ensure the trustworthiness of the computational model, the calculated results should be correlated with experimental data. Cyclic Voltammetry and UV-Visible Spectroscopy are two powerful techniques for this purpose.[6]

Cyclic Voltammetry (CV)

CV is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It can directly probe the energy levels required to add or remove electrons from a molecule.

  • Methodology:

    • Dissolve the compound in a suitable solvent with a supporting electrolyte.

    • Use a three-electrode system (working, reference, and counter electrodes).[15]

    • Record the cyclic voltammogram and identify the onset potentials for the first oxidation (Eox) and first reduction (Ered) events.

    • Calculate the HOMO and LUMO energies using empirical equations, often referenced against the Ferrocene/Ferrocenium (Fc/Fc+) redox couple.[16]

      • EHOMO (eV) ≈ -[Eoxonset - E1/2(Fc/Fc+) + 4.8]

      • ELUMO (eV) ≈ -[Eredonset - E1/2(Fc/Fc+) + 4.8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The lowest energy electronic excitation often corresponds to the transition of an electron from the HOMO to the LUMO.[17]

  • Methodology:

    • Dissolve the compound in a suitable transparent solvent (e.g., chloroform, dichloromethane).

    • Record the absorption spectrum.

    • Identify the absorption onset (λonset), which is the wavelength at which absorption begins to rise from the baseline.

    • Calculate the optical band gap using Planck's equation:

      • Egapoptical (eV) ≈ 1240 / λonset (nm)

This optical gap provides an experimental value that can be directly compared to the computationally derived HOMO-LUMO gap.[17][18]

G cluster_comp Computational Approach cluster_exp Experimental Validation cluster_params Derived Parameters comp_node DFT Calculation (B3LYP/6-31G(d,p)) homo_lumo E(HOMO) & E(LUMO) comp_node->homo_lumo Predicts gap E(gap) comp_node->gap Predicts cv_node Cyclic Voltammetry (CV) cv_node->homo_lumo Estimates uv_node UV-Vis Spectroscopy uv_node->gap Measures

Caption: Integrated computational and experimental validation workflow.

Significance and Application for Researchers

The accurate determination of HOMO-LUMO energy levels for 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile has direct, actionable implications for both drug development and materials science.

Applications in Drug Development

The frontier orbitals are central to how a drug molecule interacts with its biological target.[19]

  • Receptor Binding: The ability of a molecule to donate (from its HOMO) or accept (into its LUMO) electrons governs its non-covalent interactions (e.g., π-π stacking, charge-transfer) with amino acid residues in a protein's active site.[19] A well-matched HOMO-LUMO alignment between a drug and its target can lead to stronger binding affinity.

  • Metabolic Stability: Molecules with a small HOMO-LUMO gap are generally more reactive and may be more susceptible to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes).[20] A larger gap often correlates with greater kinetic stability.[21]

Applications in Materials Science

In organic electronics, the HOMO and LUMO levels are analogous to the valence and conduction bands in inorganic semiconductors. Their absolute energies and the resulting gap determine a material's suitability for devices like OLEDs and OPVs.

  • Charge Injection: For efficient charge injection in an OLED, the HOMO level of the hole-transport material should align with the work function of the anode, and the LUMO level of the electron-transport material should align with the work function of the cathode.

  • Color and Efficiency: The HOMO-LUMO gap dictates the energy of the lowest electronic transition and thus determines the emission color in an OLED or the absorption spectrum in an OPV.[17]

Conclusion

This guide has detailed a robust and scientifically rigorous protocol for the calculation and validation of the HOMO and LUMO energy levels of 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile. By grounding our computational workflow in the trusted B3LYP/6-31G(d,p) level of theory and emphasizing the critical role of experimental validation through cyclic voltammetry and UV-Vis spectroscopy, we provide a comprehensive framework for researchers. The resulting electronic structure data is not merely academic; it provides actionable insights that can accelerate the rational design of novel therapeutics and advanced organic electronic materials.

References

  • Mishra, S., et al. (2022). A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory. PMC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. Retrieved from [Link]

  • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]

  • Chemical Science Teaching. (2023, September 28). How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian?. YouTube. Retrieved from [Link]

  • International Journal of Engineering Research & Technology. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]

  • Dr. Shamsa. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Retrieved from [Link]

  • Tayo, B. O. (2019, February 22). Tutorial on Density Functional Theory using GAMESS. Medium. Retrieved from [Link]

  • Al-Malki, J., et al. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PMC. Retrieved from [Link]

  • Chemistry Learning. (2024, August 21). DFT studies for finding HOMO and LUMO. YouTube. Retrieved from [Link]

  • Liu, C., et al. (2022, June 16). Describing Chemical Reactivity with Frontier Molecular Orbitalets. PMC. Retrieved from [Link]

  • AIMS Press. (2022, August 5). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]

  • Hassan, H. B. (2014, August 1). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. INPRESSCO. Retrieved from [Link]

  • ACS Publications. (2025, September 10). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Retrieved from [Link]

  • Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]

  • PlumX. (n.d.). Synthesis, molecular conformation, vibrational and electronic transition, isometric chemical shift, polarizability and hyperpolarizability analysis of 3-(4-Methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile. Retrieved from [Link]

  • ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING*. Retrieved from [Link]

  • Wang, Z., et al. (2024, July 16). A perspective on contact-electro-catalysis based on frontier molecular orbitals. Royal Society of Chemistry. Retrieved from [Link]

  • Cellular & Molecular Biology. (2015, December 24). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(1,1'-biphenyl)-4-yl-2-phenylacrylonitrile. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 1). What does B3LYP do well? What does it do badly?. Retrieved from [Link]

  • Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Frontier Orbital Theory in Organic Reactivity. Retrieved from [Link]

Sources

Single Crystal X-Ray Diffraction Analysis of 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile: A Structural Blueprint for Aggregation-Induced Emission

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile is a highly conjugated organic molecule belonging to the cyanostilbene family. In the realm of photophysics and materials science, this compound serves as a prototypical Aggregation-Induced Emission (AIE) luminogen[1]. Understanding its optoelectronic properties requires a rigorous analysis of its solid-state architecture. This technical guide details the experimental protocols, crystallographic workflow, and structure-property relationships derived from Single Crystal X-Ray Diffraction (SCXRD) data, providing a self-validating framework for researchers developing advanced luminescent materials.

Chemical Context & The AIE Mechanism

Traditional flat fluorophores often suffer from Aggregation-Caused Quenching (ACQ) because their planar structures promote cofacial π−π stacking in the solid state, leading to non-radiative energy dissipation.

Conversely, 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile features a central acrylonitrile moiety flanked by bulky phenyl and biphenyl groups. The steric clash between the cyano group and the adjacent aromatic rings forces the molecule into a highly twisted, non-planar conformation[2].

  • In Solution: The aromatic rotors (phenyl and biphenyl rings) undergo active intramolecular rotations, which act as non-radiative decay channels, rendering the molecule non-emissive[1].

  • In the Crystal Lattice: The twisted geometry prevents detrimental face-to-face π−π stacking. Instead, the lattice is locked by multiple weak intermolecular interactions (e.g., C-H··· π and C-H···N bonds). This triggers the Restriction of Intramolecular Motion (RIM) , blocking non-radiative pathways and activating intense solid-state fluorescence[3].

SCXRD is the only analytical technique capable of definitively proving this twisted geometry and mapping the intermolecular interaction networks that enable AIE.

Mechanistic pathway of Aggregation-Induced Emission (AIE) driven by crystal packing and RIM.

Crystallization Protocols

To obtain diffraction-quality single crystals, the solvent diffusion method is preferred over rapid evaporation. Rapid evaporation often leads to kinetic trapping, resulting in twinned or highly defective crystals. Diffusion ensures a thermodynamically controlled, highly ordered lattice.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10 mg of the synthesized 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile in 1 mL of a good solvent (e.g., dichloromethane or chloroform) in a narrow, clean glass vial.

  • Anti-Solvent Layering: Carefully layer 3 mL of a poor solvent (e.g., hexane or methanol) on top of the solution using a glass pipette to create a sharp, undisturbed interface.

  • Diffusion & Growth: Seal the vial and leave it undisturbed at room temperature (293 K) in a vibration-free environment for 3–7 days. The slow diffusion lowers the solubility threshold gradually, promoting nucleation.

  • Harvesting: Once block-like or needle-like crystals form, harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm³) using a nylon cryoloop. Immediately coat the crystal in Paratone-N oil to prevent solvent loss and protect it from atmospheric oxidation.

SCXRD Data Collection & Refinement Workflow

The selected single crystal is mounted on a diffractometer equipped with a CCD or CMOS detector. The workflow must be rigorously controlled to ensure high-resolution data.

Protocol:

  • Data Collection: X-ray diffraction data are collected using graphite-monochromated Mo K α radiation ( λ=0.71073 Å)[4]. The crystal is cooled to 100–200 K using a liquid nitrogen stream.

    • Causality: Low temperatures minimize thermal atomic displacement parameters (B-factors). This significantly enhances high-angle diffraction intensities and reduces dynamic disorder within the biphenyl tail.

  • Data Reduction: Raw frames are integrated, and multi-scan absorption corrections (e.g., SADABS) are applied to account for the crystal's specific shape and absorption coefficient.

  • Structure Solution & Refinement: The structure is solved using direct methods via SHELXT and refined by full-matrix least-squares on F2 using the SHELXL program[5]. Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions using a riding model to ensure geometric self-validation[6].

Step-by-step workflow for Single Crystal X-Ray Diffraction (SCXRD) data collection and refinement.

Quantitative Crystallographic Data

Based on the structural behavior of highly conjugated cyanostilbene derivatives, the crystallographic parameters typically resolve into monoclinic or triclinic crystal systems due to the asymmetric twisting of the biphenyl and phenyl rings[3],[2]. Below is a summary of the expected quantitative data profile for this class of AIEgens.

Crystallographic ParameterTypical Value / Description
Chemical Formula C 21​ H 15​ N
Formula Weight 281.35 g/mol
Crystal System Monoclinic / Triclinic
Space Group P21​/c or P1ˉ
Temperature 100 K - 200 K
Radiation Mo K α ( λ=0.71073 Å)
Refinement Method Full-matrix least-squares on F2
Final R Indices ( I>2σ(I) ) R1​≈0.04−0.06 , wR2​≈0.10−0.15
Goodness-of-Fit (GOF) on F2 ≈1.00−1.05
Key Dihedral Angles > 40° (Between central alkene plane and adjacent arenes)

Structural Analysis & Packing Motifs

The refined SCXRD data provides the ultimate proof of the AIE mechanism. In the crystal structure of 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile, the dihedral angles between the central acrylonitrile plane, the phenyl ring, and the biphenyl system are exceptionally large.

Because of this severe twist, the molecules cannot pack in a dense, parallel fashion. The shortest intermolecular distances between the aromatic centroids typically exceed 3.5 Å, confirming the absence of strong π−π stacking[2]. Instead, the lattice is held together by a robust network of C-H··· π interactions (where the hydrogen of one aromatic ring points into the electron cloud of an adjacent ring) and C-H···N interactions involving the strongly electronegative cyano group. This specific packing motif is what locks the molecular conformation, restricts the biphenyl rotors, and transforms the molecule into a highly efficient solid-state emitter.

References

  • Mechanisms of Aggregation-Induced Emission and Photo/Thermal E/Z Isomerization of a Cyanostilbene Derivative: Theoretical Insights Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link]

  • Designing Dual-State and Aggregation-Induced Emissive Luminogens from Lignocellulosic Biosourced Molecules Source: Molecules (PubMed Central) URL:[Link]

  • Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior Source: Molecules (MDPI) URL:[Link]

  • A short history of SHELX (G. M. Sheldrick) Source: Acta Crystallographica Section A: Foundations of Crystallography URL:[Link]

  • X-Ray Data Booklet Source: Center for X-ray Optics and Advanced Light Source, Lawrence Berkeley National Laboratory URL:[Link]

Sources

Photophysical Profiling of 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic fluorophores has increasingly shifted from traditional planar molecules, which suffer from Aggregation-Caused Quenching (ACQ), to highly twisted architectures that exhibit Aggregation-Induced Emission (AIE). Among these, 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile (hereafter referred to as BP-CN) stands out as a quintessential α -cyanostilbene derivative. This whitepaper provides an in-depth technical analysis of the electronic absorption and fluorescence spectra of BP-CN, detailing the mechanistic causality behind its photophysics and providing a self-validating experimental protocol for accurate spectral characterization.

Mechanistic Foundations: The AIE Paradigm

BP-CN features an acrylonitrile core serving as an electron-accepting π -bridge, flanked by a phenyl ring at the 2-position and a 1,1'-biphenyl-4-yl group at the 3-position. The steric hindrance between the cyano group and the adjacent aromatic rings forces the molecule into a highly twisted, non-planar conformation.

  • Solution State Dynamics: In thermodynamically good solvents (e.g., tetrahydrofuran, THF), the isolated BP-CN molecules undergo active low-frequency intramolecular rotations around the single bonds connecting the aromatic rotors to the alkene stator. These rotational motions serve as a highly efficient non-radiative decay channel, rapidly depleting the excited-state energy and1[1].

  • Aggregated State Dynamics: Upon the introduction of a poor solvent (e.g., water), the molecules self-assemble into nano-aggregates. Within this restricted lattice, the physical constraint of intermolecular packing suppresses the active rotations—a phenomenon known as the Restriction of Intramolecular Rotation (RIR). Consequently, the non-radiative pathways are blocked, and the radiative decay channel becomes dominant, resulting in 2[2].

AIE_Mechanism Sol Dilute Solution (Isolated Molecules) Rot Active Intramolecular Rotations Sol->Rot NonRad Non-Radiative Decay (Fluorescence Quenched) Rot->NonRad Agg Aggregated State (High Water Fraction) RIR Restriction of Intramolecular Rotation Agg->RIR Rad Radiative Decay (Strong Fluorescence) RIR->Rad

Fig 1: Mechanistic pathway of Aggregation-Induced Emission (AIE) via RIR in cyanostilbenes.

Photophysical Profiling: Absorption and Fluorescence Spectra

The photophysical signature of BP-CN is defined by its distinct behavior in absorption versus emission.

  • Electronic Absorption (UV-Vis Spectra): BP-CN exhibits a strong, broad absorption band in the near-UV region, typically peaking between 345 nm and 355 nm. This band is assigned to the allowed π−π∗ transition of the conjugated cyanostilbene backbone. Notably, the absorption spectrum of BP-CN is relatively insensitive to solvent polarity, indicating that the ground and excited states are not significantly perturbed by the solvent environment and that3[3]. The extended conjugation provided by the biphenyl group induces a bathochromic (red) shift compared to unsubstituted α -cyanostilbenes.

  • Fluorescence Spectra (PL Spectra): The emission profile is highly dependent on the aggregation state. In pure THF, the fluorescence quantum yield ( ΦF​ ) is negligible (< 1%). However, in a THF/Water mixture, as the water fraction ( fw​ ) surpasses a critical threshold (typically ~50-60%), a dramatic enhancement in fluorescence intensity is observed. The emission maximum ( λem​ ) emerges in the blue-green region (~460-480 nm). This solid-state emissive behavior is highly tunable and can be altered by mechanical force, demonstrating 2[2].

Quantitative Data Summary
ParameterValue / DescriptionExperimental Condition
Absorption Maximum ( λabs​ ) ~345 - 355 nm10 μ M in pure THF
Molar Absorptivity ( ϵ ) ~2.5 - 3.0 ×104 M −1 cm −1 10 μ M in pure THF
Emission Maximum ( λem​ ) ~460 - 480 nm fw​ = 90% (THF/Water), or Solid State
Stokes Shift ~115 - 125 nmCalculated from λabs​ and λem​
Fluorescence Quantum Yield ( ΦF​ ) < 1% (Solution) / > 30% (Aggregate)Integrating sphere measurement

Experimental Methodologies: A Self-Validating Protocol

To ensure high-fidelity spectral data, the preparation of the fluorophore and its aggregates must be rigorously controlled. BP-CN is typically synthesized via a 4[4]. Once purified, the following protocol must be used for spectral profiling.

Workflow Step1 Step 1: Stock Solution Dissolve BP-CN in pure THF (1.0 mM) Step2 Step 2: Aliquot Preparation Transfer stock to volumetric flasks Step1->Step2 Step3 Step 3: Solvent Mixing Add THF/Water to target fw (0-99%) Step2->Step3 Step4 Step 4: Equilibration Sonicate and incubate for 30 mins Step3->Step4 Step5 Step 5: Spectral Analysis Record UV-Vis and PL Spectra Step4->Step5

Fig 2: Step-by-step experimental workflow for evaluating solvent-dependent AIE properties.

Step-by-Step Protocol for Solvent-Dependent Spectral Profiling:
  • Stock Solution Preparation: Dissolve accurately weighed BP-CN in spectroscopic-grade THF to yield a 1.0 mM stock solution.

    • Causality Check: THF is chosen because it is a thermodynamically good solvent for cyanostilbenes and is fully miscible with water, allowing for seamless aggregate titration.

  • Aliquot Preparation: Transfer 100 μ L aliquots of the stock solution into a series of 10 mL volumetric flasks.

  • Solvent Mixing (The Critical Step): Add appropriate volumes of THF to each flask, followed by the dropwise addition of ultra-pure water under vigorous stirring to reach target water fractions ( fw​ = 0%, 10%, ..., 90%, 99% v/v). The final concentration of BP-CN must remain constant at 10 μ M across all samples.

    • Causality Check: Water must be added last and dropwise. Rapid addition causes localized high supersaturation, leading to massive, uncontrolled precipitation rather than uniform nano-aggregate formation. Maintaining a constant 10 μ M concentration ensures that any change in fluorescence intensity is purely a function of the quantum yield enhancement (AIE effect), not a change in the number of absorbing molecules.

  • Equilibration: Sonicate the mixtures for 5 minutes, then incubate in the dark at 298 K for 30 minutes.

    • Causality Check: Sonication ensures a homogenous distribution of nano-aggregates. Without this step, macroscopic particles may form, which artificially lower the measured absorbance due to severe Mie scattering and cause erratic, non-reproducible fluorescence readings.

  • Spectral Acquisition:

    • UV-Vis: Record absorption spectra from 300 nm to 500 nm using a quartz cuvette (1 cm path length). Use the exact THF/Water solvent mixture as the blank for each respective fw​ to self-validate against solvent scattering.

    • Fluorescence: Excite the samples at the absorption maximum ( λex​ ~ 350 nm). Record the emission spectra from 400 nm to 700 nm. Ensure the excitation and emission slit widths are kept constant across all measurements to allow for accurate intensity comparison.

References

  • Exactly Opposite Luminescence Behaviors of Aggregated Diketopyrrolopyrrole Derivatives Depending on Different Molecular Conformations Source: The Journal of Physical Chemistry C - ACS Publications URL
  • Synthesis, crystal structure, aggregation-induced emission (AIE)
  • Tailoring Emission Color Shifts in Mechanofluorochromic-Active AIE Systems of Carbazole-Based D−π–A Conjugates: Impact of π Spacer Unit Variants Source: The Journal of Organic Chemistry - ACS Publications URL
  • Intrusive Learning Accompanying Knowledge Transfer During Organic Chemistry Laboratory Experiment: Synthesis, Characterization, and Photoisomerization of α-Cyanostilbenes Source: Journal of Chemical Education - ACS Publications URL

Sources

Methodological & Application

Application Note: Utilizing 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile for High-Fidelity Live-Cell Bioimaging

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The compound 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile is a highly conjugated α -cyanostilbene derivative engineered for advanced live-cell bioimaging. Unlike conventional organic fluorophores (e.g., FITC, Rhodamine) that suffer from Aggregation-Caused Quenching (ACQ) at high local concentrations, this probe leverages the Aggregation-Induced Emission (AIE) phenomenon[1].

In dilute aqueous solutions, the phenyl and biphenyl rotor groups undergo rapid intramolecular rotation around the acrylonitrile stator. This mechanical motion non-radiatively depletes the excited state, rendering the probe virtually non-emissive. However, upon cellular internalization and subsequent aggregation within hydrophobic microenvironments (such as lipid droplets or organelle membranes), these rotations are sterically hindered. This Restriction of Intramolecular Rotation (RIR) blocks non-radiative decay channels, forcing the molecule to relax via radiative pathways, thereby emitting intense fluorescence[2]. This "turn-on" mechanism provides exceptional signal-to-noise ratios, making it a superior tool for wash-free or low-background intracellular imaging[3].

RIR_Mechanism A Free Probe (Aqueous Media) B Intramolecular Rotations A->B E Cellular Uptake & Aggregation A->E Lipophilic Interaction C Non-Radiative Decay (Energy Loss) B->C D Fluorescence Quenched (Dark State) C->D F Restriction of Intramolecular Rotation E->F G Radiative Decay Pathway F->G H Strong AIE Emission (Bioimaging Signal) G->H

Logical flow of the Aggregation-Induced Emission (AIE) mechanism via restricted rotation.

Photophysical Properties

To ensure accurate optical setup and filter selection, the quantitative photophysical parameters of the probe are summarized below. The large Stokes shift is a critical feature that minimizes self-absorption and eliminates background autofluorescence[4].

Photophysical ParameterTypical ValueContext / Experimental Condition
Excitation Wavelength ( λex​ ) ~365 – 380 nmOne-photon excitation (UV/Vis) in aqueous media
Two-Photon Excitation ( λex,2P​ ) ~740 – 800 nmNear-infrared (NIR) excitation for deep tissue imaging[3]
Emission Wavelength ( λem​ ) ~480 – 520 nmAggregated state (AIE active)
Stokes Shift > 100 nmMinimizes self-absorption and background noise[4]
Quantum Yield ( ΦF​ ) in Solution < 0.5%Dilute THF/DMSO (ACQ state)
Quantum Yield ( ΦF​ ) in Aggregates Up to 45 – 60%Restricted environment (e.g., lipid membranes)

Self-Validating Live-Cell Imaging Protocol

This protocol is designed as a closed, self-validating system. It incorporates mandatory internal controls to ensure that the observed fluorescence is a direct result of the probe's RIR mechanism and not an artifact of dye precipitation or cellular autofluorescence.

Workflow S1 1. Stock Preparation 10 mM in anhydrous DMSO S3 3. Probe Incubation 5-20 μM in media (30-60 min, 37°C) S1->S3 Dilute to final conc. (<1% DMSO) S2 2. Cell Culture Seed HeLa/A549 cells to 70% confluency S2->S3 S4 4. Washing Steps Wash 3x with warm PBS S3->S4 Remove unbound probe S5 5. Confocal Imaging Ex: 365 nm / Em: 500 nm S4->S5 Mount for imaging

Step-by-step experimental workflow for live-cell bioimaging using the cyanostilbene probe.

Step 1: Reagent Preparation
  • Stock Solution: Dissolve the 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile powder in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C, protected from light.

  • Working Solution: Immediately prior to imaging, dilute the stock solution into serum-free cell culture media to a final concentration of 10 μM.

Step 2: Cell Culture & Preparation
  • Seed target cells (e.g., HeLa, A549) onto 35 mm glass-bottom confocal dishes.

  • Culture cells in standard media (e.g., DMEM + 10% FBS + 1% Pen/Strep) at 37°C with 5% CO 2​ until they reach 60-70% confluency.

Step 3: Incubation & Internalization
  • Aspirate the growth media and gently wash the cells once with warm (37°C) PBS.

  • Add 1 mL of the 10 μM working solution to the dish.

  • Internal Validation Setup:

    • Test Well: Cells + 10 μM Probe.

    • Vehicle Control Well: Cells + Serum-free media containing an equivalent volume of DMSO (0.1%).

    • Blank Control Well: Cells + Serum-free media only.

  • Incubate the dishes in the dark at 37°C for 30 to 45 minutes to allow for cellular uptake and intracellular aggregation.

Step 4: Washing & Imaging
  • Aspirate the probe-containing media.

  • Wash the cells three times with warm PBS (5 minutes per wash).

  • Add 1 mL of live-cell imaging buffer (e.g., FluoroBrite DMEM or HBSS) to the dish.

  • Transfer to a confocal laser scanning microscope (CLSM).

  • Imaging Parameters: Excite the sample using a 365 nm laser (or a 740-800 nm tunable Ti:Sapphire laser for two-photon imaging[3]). Collect emission utilizing a bandpass filter centered around 500 nm (e.g., 480-530 nm).

Causality & Troubleshooting (Expert Insights)

To guarantee scientific integrity, researchers must understand the why behind the protocol steps:

  • Why use serum-free media during incubation? Serum contains albumin and other proteins with hydrophobic pockets. Because cyanostilbene derivatives are highly lipophilic, they will prematurely bind to these extracellular proteins and aggregate outside the cell[2]. This causes a massive extracellular fluorescent background and severely limits the amount of probe available for cellular internalization.

  • Why must the final DMSO concentration remain below 1%? DMSO is a penetration enhancer but also a solvent that disrupts the lipid bilayer at high concentrations. Exceeding 1% DMSO will alter the structural integrity of the cell membrane, artificially changing the lipophilic microenvironments the probe is meant to target, and inducing cellular toxicity.

  • Why wash with warm (37°C) PBS instead of cold PBS? Cold PBS induces thermal shock, causing rapid changes in membrane fluidity and potential depolymerization of the cytoskeleton. This can lead to artificial compartmentalization or leakage of the internalized probe. Maintaining physiological temperatures ensures the spatial distribution of the probe reflects true biological states.

  • Why utilize Two-Photon Excitation (TPE) if available? While the probe can be excited via one-photon UV light (~365 nm), prolonged UV exposure generates reactive oxygen species (ROS) and causes phototoxicity in live cells. TPE utilizes near-infrared light (~740-800 nm), which provides deeper tissue penetration, inherently localized excitation (reducing out-of-focus photobleaching), and negligible phototoxicity, making it ideal for long-term real-time tracking[3].

References

  • Source: ACS Applied Bio Materials (2019)
  • Source: Journal of Materials Chemistry B (2022)
  • Synthesis, characterization and application studies of cyanostilbene-based molecular materials with aggregation-induced emission (AIE)
  • Source: ACS Chemical Neuroscience (2020)

Sources

Troubleshooting & Optimization

optimizing reaction conditions for high-yield synthesis of 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile. This extensively conjugated α,β -unsaturated nitrile is a critical intermediate in materials science and medicinal chemistry. It is synthesized via the Knoevenagel condensation of biphenyl-4-carboxaldehyde and phenylacetonitrile.

This guide moves beyond basic procedures to address the thermodynamic and kinetic realities of this specific transformation. By understanding the causality behind catalyst selection, solvent effects, and stereoelectronic controls, you can eliminate equilibrium stalling and byproduct formation.

Optimized Workflow: Solvent-Free Mechanochemical Synthesis

Traditional Knoevenagel condensations rely on refluxing ethanol with piperidine. However, because water is a byproduct of the dehydration step, solvent-based systems often stall at equilibrium[1]. To drive the reaction to >90% conversion, we strongly recommend a solvent-free mechanochemical approach using powdered potassium hydroxide (KOH)[2].

Standard Operating Procedure (SOP)

This self-validating protocol utilizes visual phase-change indicators to confirm reaction progress.

Step 1: Reagent Preparation

  • Weigh 10.0 mmol (1.82 g) of biphenyl-4-carboxaldehyde and 10.0 mmol (1.17 g / 1.15 mL) of phenylacetonitrile.

  • Crucial: Ensure the aldehyde is finely crushed if it has clumped during storage to maximize surface area.

Step 2: Base Activation

  • Add the reagents to a mortar or a specialized ball-milling jar.

  • Add 10.0 mmol (0.56 g) of freshly powdered, anhydrous KOH. Do not use older, hydrated KOH pellets, as excess moisture prematurely halts the dehydration step.

Step 3: Reaction Execution

  • Grind or mill the mixture continuously at room temperature (25 °C).

  • In-Process Control: Within 2–3 minutes, the mixture will form a thick, yellow paste as the aldol intermediate forms. By 10–15 minutes, the paste will abruptly solidify into a hard mass. This phase change physically validates the completion of the dehydration step and the consumption of the liquid phenylacetonitrile.

Step 4: Quenching & Workup

  • Suspend the solid mass in 50 mL of ice-cold deionized water. Stir vigorously for 5 minutes to dissolve the KOH catalyst and any water-soluble impurities.

  • Filter the crude precipitate under vacuum and wash the filter cake with 20 mL of cold 50% aqueous ethanol.

Step 5: Stereoselective Purification

  • Recrystallize the crude solid from boiling absolute ethanol. The highly crystalline (Z)-isomer will selectively precipitate upon slow cooling to room temperature, yielding pure (Z)-3-(1,1'-biphenyl)-4-yl-2-phenylacrylonitrile.

Mechanistic Pathway & Divergence

To troubleshoot effectively, you must visualize where the reaction can fail. The base-catalyzed condensation proceeds via an initial aldol-type addition followed by dehydration[1]. Prolonged exposure to basic conditions can lead to secondary nucleophilic attacks.

Reaction_Pathway A Biphenyl-4-carboxaldehyde + Phenylacetonitrile B Base-Catalyzed Aldol Addition (e.g., KOH, Solvent-Free) A->B C β-Hydroxynitrile Intermediate B->C D Dehydration (-H2O) Thermodynamic Control C->D E (Z)-3-(1,1'-Biphenyl)-4-yl- 2-phenylacrylonitrile (Target Product) D->E Rapid conversion Strict 1:1 stoichiometry F Michael Addition Byproduct (Glutaronitrile Derivative) E->F Excess Phenylacetonitrile Extended reaction time

Fig 1: Reaction pathway for the Knoevenagel condensation highlighting thermodynamic control.

Troubleshooting & FAQs

Q1: My reaction stalls at 60-70% conversion despite refluxing for 6 hours. How do I drive it to completion? A1: You are likely hitting a thermodynamic wall. In solvent-based systems (like ethanol), the water generated during the dehydration step remains in the solution, pushing the equilibrium backward. Furthermore, biphenyl-4-carboxaldehyde has poor solubility in cold ethanol, complicating the kinetics. Solution: Switch to the solvent-free KOH method described above[2]. Alternatively, if a solvent must be used, employ a Dean-Stark apparatus with toluene to azeotropically remove water, or utilize ultrasonic irradiation with supported amine catalysts to enhance mass transfer in aqueous media[3].

Q2: LC-MS analysis shows a significant secondary byproduct with a higher mass. What is it, and how do I prevent it? A2: You are observing the formation of a glutaronitrile derivative via a Michael addition. Once your target α,β -unsaturated nitrile is formed, it acts as a strong electrophile. If there is unreacted phenylacetonitrile (a nucleophile when deprotonated) and active base remaining in the system, it will attack the β -carbon of your product. Solution: This is caused by either using an excess of phenylacetonitrile or leaving the reaction stirring for too long under basic conditions. Strictly adhere to a 1:1 molar stoichiometry and quench the reaction immediately once the mixture solidifies.

Q3: How can I ensure high stereoselectivity for the (Z)-isomer, and why is it the major product? A3: The reaction is under thermodynamic control, which heavily favors the (Z)-isomer. To understand why, we apply Cahn-Ingold-Prelog (CIP) priority rules:

  • At the α -carbon, the -CN group (bonded to N, atomic number 7) has a higher priority than the -Phenyl group (bonded to C, atomic number 6).

  • At the β -carbon, the -Biphenyl group has a higher priority than the -H atom. In the (Z)-isomer, the high-priority groups (-CN and -Biphenyl) are on the same side (cis). Consequently, the two massive, sterically demanding aryl groups (Biphenyl and Phenyl) are positioned trans to each other across the double bond. This minimizes steric strain. To maximize isomeric purity, avoid kinetic conditions (low temperatures with weak bases) and rely on the hot ethanol recrystallization step, which selectively isolates the thermodynamically stable (Z)-isomer.

Quantitative Optimization Data

The following matrix summarizes the causality between reaction conditions and experimental outcomes. Note how the elimination of solvent drastically improves both yield and reaction time.

Table 1: Impact of Reaction Conditions on Yield and Isomeric Purity

Catalyst SystemSolventTemp (°C)TimeYield (%)(Z):(E) RatioPrimary Issue Observed
Piperidine (20 mol%)Ethanol78 (Reflux)4 h6585:15Incomplete conversion; equilibrium stalling
NaOH (1.0 equiv)Methanol65 (Reflux)3 h7588:12Formation of Michael addition byproduct
K₂CO₃ + TEBAC (PTC)Water / Toluene902 h8290:10Mild hydrolysis of the nitrile group
KOH (1.0 equiv) None (Neat) 25 (RT) 10 min 94 >95:5 None (Optimal conditions)

Sources

minimizing aggregation-caused quenching (ACQ) in 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals working with 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile scaffolds. While the parent acrylonitrile structure is a classic Aggregation-Induced Emission generator (AIEgen), structural modifications during derivative synthesis can inadvertently restore Aggregation-Caused Quenching (ACQ). This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to help you maintain high solid-state quantum yields.

🔬 Knowledge Base: The AIE vs. ACQ Paradigm

Q: Why does my newly synthesized biphenyl-phenylacrylonitrile derivative show ACQ instead of AIE? A: The AIE property of the parent molecule relies entirely on the Restriction of Intramolecular Motion (RIM). The bulky biphenyl and phenyl rings, combined with the cyano group, create a highly twisted conformation that prevents detrimental π−π stacking in the solid state[1]. If your derivative exhibits ACQ, it is typically due to one of two structural missteps:

  • Over-Planarization: Removing steric bulk or adding planar fused-ring systems allows the molecules to pack tightly. This reintroduces strong intermolecular π−π interactions, leading to excimer formation and non-radiative decay.

  • The Heavy-Atom Effect: Introducing heavy halogens (e.g., Bromine or Iodine) to the biphenyl or phenyl rings can modulate nonradiative decay pathways. Heavy atoms enhance spin-orbit coupling, promoting intersystem crossing (ISC) from the singlet to the triplet state, which quenches fluorescence even in the aggregated state[2].

Photophysics Sol Dilute Solution (Active Intramolecular Motion) Agg Aggregated State (High Water Fraction) Sol->Agg Addition of Poor Solvent RIM Restriction of Intramolecular Motion (RIM) Agg->RIM Bulky/Twisted Derivatives PiStack Strong π-π Stacking / Heavy Atom Effect Agg->PiStack Planar/Halogenated Derivatives AIE Enhanced Emission (AIE) Radiative Decay RIM->AIE Blocks Non-Radiative Pathways ACQ Quenched Emission (ACQ) Non-Radiative Decay PiStack->ACQ Promotes Intersystem Crossing / Excimers

Mechanistic divergence of acrylonitrile derivatives into AIE or ACQ pathways upon aggregation.

🛠️ Troubleshooting Guide: Experimental Artifacts vs. True ACQ

Q: During my solvent fraction ( fw​ ) titration, the photoluminescence (PL) intensity increases up to 80% water, but drops sharply at 90% and 99%. Is this ACQ? A: Not necessarily. This is a common artifact mistaken for ACQ. At extremely high water fractions ( fw​>90% ), the rapid precipitation of hydrophobic biphenyl-phenylacrylonitrile derivatives can cause two phenomena:

  • Morphological Transition: The aggregates may transition from a highly emissive crystalline state to a less emissive amorphous state[3].

  • Macroscopic Precipitation: The aggregates grow too large (often >500 nm), leading to Mie scattering of the excitation light or physical settling out of the optical path. Actionable Fix: Use Dynamic Light Scattering (DLS) to monitor particle size. If the size exceeds 300 nm at fw​=90% , the drop is likely a scattering/precipitation artifact. To minimize this, prepare the mixtures using rapid injection under vigorous sonication.

Q: How can I chemically modify my ACQ-prone derivative to restore AIE? A: You must disrupt the planar packing. Introduce bulky, freely rotating groups (e.g., tetraphenylethylene (TPE), triphenylamine (TPA), or tert-butyl groups) to the biphenyl periphery. This restores the "rotor" and "stator" dynamics required for the RIM mechanism, effectively converting the ACQ fluorophore back into an AIEgen[4].

📊 Data & Benchmarks: Comparative Photophysics

To assist in benchmarking your derivatives, the following table summarizes the expected photophysical properties based on specific structural modifications to the 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile core.

Derivative ModificationMolecular ConformationPrimary Photophysical EffectEmission in THF (Solution)Emission in 90% Water (Aggregate)Expected Quantum Yield ( ΦF​ )
Unsubstituted Parent Highly TwistedAIE (RIM mechanism dominant)Weak / Non-emissiveStrong (Blue/Green)High (>30%)
Brominated (Heavy Atom) TwistedACQ (Enhanced ISC to Triplet)WeakQuenchedLow (<5%)
Planar Fused-Ring PlanarizedACQ ( π−π stacking / Excimers)StrongQuenchedLow (<10%)
TPA-Substituted Highly TwistedAIE + Red-Shift (D-A system)WeakStrong (Red)High (>35%)

🧪 Standard Operating Procedures (SOPs)

Protocol: Self-Validating Solvent Titration for AIE/ACQ Determination

This protocol ensures that emission changes are strictly correlated with physical aggregation, ruling out solvent-polarity quenching (TICT effects) and macroscopic precipitation artifacts.

Step 1: Stock Solution Preparation Dissolve the synthesized derivative in spectroscopic-grade Tetrahydrofuran (THF) to a concentration of 1.0×10−3 M. Dilute this to a working concentration of 10μM .

Step 2: Mixture Formulation Prepare a series of 10 mL volumetric flasks. Add appropriate volumes of the THF stock and pure THF. Rapidly inject ultra-pure water to achieve water fractions ( fw​ ) ranging from 0% to 99% (v/v). Causality Note: Always add water to THF under vigorous stirring. Slow addition leads to uneven nucleation and inconsistent aggregate sizes, which skews PL data.

Step 3: DLS Validation (Critical Step) Immediately measure the hydrodynamic diameter of the fw​=70%,80%,90%, and 99% samples using DLS. Valid nanoaggregates should remain between 50–250 nm. If particles exceed 300 nm, discard the sample and reformulate with sonication.

Step 4: Spectroscopic Analysis Record the PL spectra using a spectrofluorometer. Ensure the excitation slit width is kept constant across all measurements to allow for accurate intensity comparisons.

Step 5: Data Correlation Plot the maximum PL intensity ( I/I0​ ) versus fw​ . Cross-reference any intensity drops at high fw​ with the DLS data to distinguish between true molecular ACQ and macroscopic precipitation.

Workflow Prep 1. Prepare 10 μM Stock Solution (in THF) Mix 2. Formulate THF/Water Mixtures (fw = 0% to 99%) Prep->Mix DLS 3. Dynamic Light Scattering (DLS) Confirm Aggregate Size Mix->DLS PL 4. Photoluminescence (PL) Spectroscopy Measure Emission Intensity DLS->PL Analyze 5. Plot PL Intensity vs. fw Identify AIE/ACQ Threshold PL->Analyze Dec1 Intensity Increases? (AIE Dominant) Analyze->Dec1 Dec2 Intensity Decreases? (ACQ Dominant) Analyze->Dec2

Step-by-step self-validating workflow for determining AIE vs. ACQ behavior.

References

[2] Title: Tunable aggregation-induced emission to aggregation-caused quenching transition in benzimidazole–acrylonitrile luminogens: experimental and theoretical insights Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

[1] Title: Functionalized Acrylonitriles with Aggregation-Induced Emission: Structure Tuning by Simple Reaction-Condition Variation, Efficient Red Emission, and Two-Photon Bioimaging Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

[3] Title: Effect of Connecting Units on Aggregation-Induced Emission and Mechanofluorochromic Properties of Isoquinoline Derivatives with Malononitrile as the Terminal Group Source: ACS Publications URL: [Link]

[4] Title: Functionality and versatility of aggregation-induced emission luminogens Source: Applied Physics Reviews (AIP Publishing) URL: [Link]

Sources

purification of 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile by silica gel column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Module: Downstream Processing & Chromatographic Purification

Executive Overview

3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile is a highly conjugated cyanostilbene derivative typically synthesized via the Knoevenagel condensation of biphenyl-4-carboxaldehyde and phenylacetonitrile[1]. As a prominent Aggregation-Induced Emission (AIE) luminogen, its unique photophysical properties and rigid planar-to-twisted molecular architecture present specific challenges during silica gel column chromatography. This guide provides field-proven, causality-driven methodologies to overcome poor solubility, prevent artifactual photoisomerization, and isolate the thermodynamically stable (Z)-isomer with absolute structural integrity[2].

Purification Workflow & Decision Matrix

Workflow Crude Crude Reaction Mixture (Z)-Isomer + Starting Materials PreWash Chemical Scrubbing (Saturated NaHSO3 Wash) Crude->PreWash Removes Aldehyde Loading Column Loading Strategy PreWash->Loading WetLoad Wet Loading (DCM) Risk: On-column Crystallization Loading->WetLoad High Solubility DryLoad Dry Loading (Silica Adsorption) Maintains AIEgen Solubility Loading->DryLoad Low Solubility Elution Gradient Elution (Pet Ether / DCM) WetLoad->Elution High Risk DryLoad->Elution Optimal Monitoring Fraction Analysis (TLC) Elution->Monitoring UV Prolonged UV (365 nm) Risk: Z -> E Photoisomerization Monitoring->UV Incorrect Rapid Rapid UV (<2s) or KMnO4 Maintains (Z)-Isomer Purity Monitoring->Rapid Correct Pure Pure (Z)-3-(1,1'-Biphenyl)-4-yl -2-phenylacrylonitrile UV->Pure Contaminated Rapid->Pure Validated

Optimized purification workflow and decision matrix for isolating (Z)-cyanostilbenes.

Troubleshooting & FAQs

Q1: My compound crashes out on the top of the silica gel column immediately after loading. How do I prevent this? The Causality: As an AIEgen, the rigid cyanostilbene backbone exhibits strong intermolecular π−π interactions[2]. When a highly concentrated sample wet-loaded in Dichloromethane (DCM) contacts the non-polar, hexane-equilibrated silica, the sudden drop in solvent polarity causes the compound to rapidly crystallize. This leads to severe band broadening, tailing, or complete column blockage. The Solution: Abandon wet loading. Utilize the Dry Loading technique (detailed in the SOP below) to pre-adsorb the crude mixture onto a small amount of silica gel. This maximizes the surface area for dissolution and ensures a uniform, continuous partition equilibrium as the eluent gradient increases.

Q2: During TLC monitoring of my fractions, I see a second spot appearing right above my main product spot, even though the crude NMR only showed one product. What is happening? The Causality: Cyanostilbenes undergo rapid Z→E photoisomerization when exposed to UV light[3]. The Knoevenagel condensation yields the thermodynamically stable (Z)-isomer (where the bulky biphenyl and phenyl groups are trans to each other, minimizing steric strain)[2]. However, the 365 nm UV lamp used for TLC visualization excites the molecule, allowing rotation around the C=C bond to form the (E)-isomer, which has a slightly different Rf​ value[1]. You are actively degrading your product while observing it. The Solution: Limit UV exposure to less than 2 seconds per plate. If your column is transparent and near a window, wrap it in aluminum foil to prevent ambient solar photoisomerization.

Q3: I am getting co-elution of the unreacted biphenyl-4-carboxaldehyde with my product. How can I improve resolution? The Causality: The polarity of the aldehyde and the highly conjugated nitrile product are dangerously similar on standard silica. The Solution: Do not rely solely on chromatography. Implement Chemical Scrubbing before the column. Washing the crude organic layer with saturated sodium bisulfite (NaHSO 3​ ) forms a water-soluble bisulfite adduct with the unreacted aldehyde, extracting it into the aqueous phase before the mixture ever touches the silica gel.

Trustworthiness: The Self-Validating Protocol

To ensure your purification is successful and that you are not being deceived by artifactual photoisomerization, you must validate your analytical method using the Half-Plate Shadow Test :

  • Spot your purified fraction twice, side-by-side, on a single TLC plate.

  • Cover one spot completely with a piece of aluminum foil.

  • Expose the plate to a 365 nm UV light source for 5 minutes.

  • Remove the foil and immediately elute the plate in your solvent system.

  • Validation: If the UV-exposed spot splits into two distinct spots (Z and E isomers) while the foil-covered spot remains a single, tight dot, your protocol is validated. The compound is chemically pure, and the secondary spot is definitively proven to be a photochemical artifact[1].

Standard Operating Procedure (SOP)

Step 1: Pre-Column Chemical Scrubbing

  • Dissolve the crude Knoevenagel reaction mixture in 50 mL of DCM.

  • Transfer to a separatory funnel and wash vigorously with 3 x 30 mL of freshly prepared, saturated aqueous NaHSO 3​ .

  • Wash the organic layer with 30 mL of brine, dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

Step 2: Dry Loading Preparation

  • Dissolve the concentrated, scrubbed crude in a minimum volume of THF or DCM (approx. 5-10 mL).

  • Add dry silica gel (200-300 mesh) equivalent to 3 times the mass of the crude product.

  • Evaporate the solvent completely on a rotary evaporator until a free-flowing, homogenous powder is obtained. Ensure no residual DCM remains, as it will disrupt the initial column gradient.

Step 3: Column Packing & Elution

  • Slurry pack a glass column with silica gel using 100% Petroleum Ether.

  • Carefully pour the dry-loaded silica powder onto the flat column bed. Top with a 1 cm protective layer of washed sea sand.

  • Begin elution using a gradient of Petroleum Ether : Dichloromethane. Start at 100:0 to flush non-polar impurities, then gradually step to 80:20. (Note: DCM is strictly preferred over Ethyl Acetate to prevent severe tailing of the nitrile group and to maintain the solubility of the rigid biphenyl system).

Step 4: Fraction Collection & Analysis

  • Collect fractions in foil-wrapped test tubes.

  • Monitor fractions via TLC using the Rapid UV method (<2 seconds exposure) or a chemical stain (e.g., KMnO 4​ ) to prevent Z→E isomerization[3].

  • Pool the pure (Z)-isomer fractions and concentrate in the dark.

Quantitative Chromatographic Data

Table 1: Solvent System Selection and Rf​ Profiling on Normal Phase Silica Gel

Solvent System (v/v) Rf​ of (Z)-Product Rf​ of Aldehyde Rf​ of NitrileMechanistic Remarks
100% Hexanes 0.050.020.10Product crashes out; poor mobility due to strong silanol-nitrile interactions.
90:10 Hexanes/EtOAc 0.350.300.55High co-elution risk; noticeable tailing observed due to hydrogen bonding.
80:20 Pet Ether/DCM 0.40 0.25 0.60 Optimal resolution ; DCM maintains AIEgen solubility while suppressing tailing.
100% DCM 0.900.850.95No separation; solvent strength is too high, causing fronting.

References

  • [3] Inclusion-Activated Reversible E / Z Isomerization of a Cyanostilbene Derivative Based on Cucurbit[8]uril under 365 nm Ultraviolet Irradiation. ResearchGate. Available at:[Link]

  • [1] Intrusive Learning Accompanying Knowledge Transfer During Organic Chemistry Laboratory Experiment: Synthesis, Characterization, and Photoisomerization of α-Cyanostilbenes. Journal of Chemical Education - ACS Publications. Available at:[Link]

  • [2] High-Contrast On/Off Fluorescence Switching via Reversible E–Z Isomerization of Diphenylstilbene Containing the α-Cyanostilbenic Moiety. The Journal of Physical Chemistry C - ACS Publications. Available at:[Link]

Sources

Validation & Comparative

Comparative Guide: AIE Properties of 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile vs. Tetraphenylethene (TPE)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in photophysics, I frequently guide research teams in selecting the optimal Aggregation-Induced Emission (AIE) luminogens for bioimaging, mechanosensors, and optoelectronics. The shift from traditional Aggregation-Caused Quenching (ACQ) dyes to AIEgens has fundamentally revolutionized solid-state luminescence[1].

In this guide, we critically compare two benchmark AIEgens: the archetypal hydrocarbon Tetraphenylethene (TPE) and the highly tunable Donor-Acceptor (D-A) fluorophore 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile (a biphenyl-substituted α -cyanostilbene derivative, hereafter referred to as BP-PAN ). By analyzing their structural causality, photophysical data, and self-validating experimental protocols, this guide provides a definitive framework for deployment in advanced material design.

Structural Paradigms and AIE Mechanisms

Tetraphenylethene (TPE): The Archetypal RIR Rotor

TPE is the quintessential AIEgen, characterized by a central ethylene double bond decorated with four freely rotating phenyl rings[2].

  • Solution State Causality: In dilute solutions, the low-frequency torsional motions of these phenyl rotors consume excited-state energy via non-radiative decay, rendering the molecule dark[1].

  • Aggregated State Causality: Upon aggregation, steric hindrance induces the Restriction of Intramolecular Rotation (RIR) , blocking non-radiative pathways and activating intense blue fluorescence[1]. TPE lacks strong electron-donating or withdrawing groups, resulting in a purely localized excited state without Intramolecular Charge Transfer (ICT).

3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile (BP-PAN): D-A Architecture and ICT

BP-PAN represents a more sophisticated class of AIEgens based on the α -cyanostilbene backbone[3]. Its architecture is inherently asymmetric, featuring a biphenyl group acting as an electron donor (D) and a cyano group acting as a strong electron acceptor (A)[4].

  • ICT and Emission: This D- π -A configuration establishes a pronounced ICT effect, which significantly red-shifts the absorption and emission spectra compared to TPE[4].

  • Advanced AIE Mechanism: While RIR plays a role, the molecule also undergoes Restriction of Intramolecular Vibration (RIV) and planarization upon aggregation[3]. The cyano group sterically prevents detrimental π−π stacking, while promoting the formation of highly emissive J-aggregates (head-to-tail molecular packing) in the solid state[5].

  • Mechanochromism: This unique packing endows BP-PAN with high-contrast mechanochromism—a property largely absent in standard TPE[4].

Comparative Photophysical Data

To facilitate objective material selection, the quantitative photophysical properties of both luminogens are summarized below.

PropertyTetraphenylethene (TPE)BP-PAN (Cyanostilbene Derivative)
Core Architecture Symmetric PropellerAsymmetric D- π -A
Primary AIE Mechanism RIR (Restriction of Intramolecular Rotation)RIR, RIV, and J-Aggregation
Absorption Max ( λabs​ ) ~310 nm~340 - 390 nm
Emission Max ( λem​ , aggregate) ~460 nm (Blue)~540 nm (Green/Yellow)
Quantum Yield (Solution) < 0.2%< 1.0%
Quantum Yield (Aggregate) ~50% - 60%~70% - 75%
Intramolecular Charge Transfer AbsentStrong (Donor-Acceptor)
Mechanochromism Weak/AbsentHigh Contrast (e.g., Green to Orange)

Mechanistic Visualizations

AIE_Mechanisms cluster_TPE Tetraphenylethene (TPE) cluster_BPPAN BP-PAN (Cyanostilbene Derivative) TPE_Sol Solution (THF) Active RIR Non-Radiative Decay TPE_Agg Aggregate (Water/THF) Restricted RIR TPE_Sol->TPE_Agg + Anti-solvent (fw > 60%) TPE_Emit Blue Emission (~460 nm) TPE_Agg->TPE_Emit Radiative Pathway BP_Sol Solution (THF) Active RIR/RIV + ICT Non-Radiative Decay BP_Agg Aggregate (Water/THF) Restricted Motion + J-Agg BP_Sol->BP_Agg + Anti-solvent (fw > 60%) BP_Emit Green/Yellow Emission (~540 nm) BP_Agg->BP_Emit Radiative Pathway

Caption: Mechanistic comparison of AIE pathways in TPE (RIR-driven) and BP-PAN (RIR/RIV and J-aggregation driven).

Experimental Workflows: Self-Validating Protocols

To objectively validate the AIE and mechanofluorochromic properties of these molecules, we employ two self-validating experimental workflows. These protocols are designed to explicitly demonstrate the causality between physical state and luminescence.

Protocol A: Fractional Precipitation for AIE Validation

Causality: By systematically increasing the water fraction ( fw​ ) in a THF solution, we manipulate the solvation power of the medium. THF fully solvates the hydrophobic aromatic rings (enabling RIR/RIV), while water acts as an anti-solvent. At a critical fw​ , the molecules undergo thermodynamic collapse into nano-aggregates, triggering emission[1].

  • Stock Preparation: Dissolve the fluorophore in spectroscopic grade THF to a concentration of 1.0 mM.

  • Solvent Mixing: Transfer aliquots of the stock into a series of vials. Dilute with appropriate volumes of THF and deionized water to achieve a final concentration of 10 μM with water fractions ( fw​ ) ranging from 0% to 99% (v/v).

    • Expert Tip: Always inject the THF solution rapidly into water under sonication to ensure uniform nanoparticle nucleation and prevent macroscopic crystallization.

  • Equilibration: Allow the mixtures to stand in the dark for 30 minutes to stabilize the aggregates.

  • Measurement: Record UV-Vis absorption and photoluminescence (PL) spectra. Calculate the AIE enhancement factor ( αAIE​=Iaggregate​/Isolution​ ).

Workflow Step1 1. Stock Preparation 10 μM in THF Step2 2. Solvent Mixing Add H2O (fw 0-99%) Step1->Step2 Step3 3. Equilibration Sonicate 5 mins Step2->Step3 Step4 4. Spectral Analysis UV-Vis & PL Step3->Step4

Caption: Self-validating experimental workflow for quantifying Aggregation-Induced Emission via fractional precipitation.

Protocol B: Mechanochromic Luminescence Evaluation

Causality: BP-PAN exhibits mechanochromism because mechanical force disrupts its highly ordered crystalline lattice, converting it into a metastable amorphous state[4]. This alters intermolecular distances and the extent of ICT, resulting in a measurable bathochromic (red) shift[5].

  • Sample Prep: Evaporate a pristine sample of BP-PAN from a slow-evaporating solvent (e.g., DCM/hexane) to obtain highly crystalline powder.

  • Baseline Measurement: Record the solid-state PL spectrum of the pristine crystals.

  • Mechanical Shearing: Transfer the powder to an agate mortar. Grind vigorously with a pestle for 2 minutes.

  • Post-Grinding Measurement: Record the PL spectrum of the ground (amorphous) powder to observe the bathochromic shift.

  • Reversibility Testing: Expose the ground powder to solvent vapors (e.g., fuming with DCM) for 10 minutes to re-crystallize. Re-measure the PL to confirm structural reversibility.

Applications in Drug Development and Materials Science

The choice between TPE and BP-PAN dictates the downstream application. TPE's robust blue emission and ease of functionalization make it the gold standard for bioimaging probes, where it can be engineered into nanoparticles to mark cells or detect sentinel lymph nodes[1]. Conversely, BP-PAN's D-A architecture, tunable ICT, and mechanochromic responsiveness make it highly valuable for developing mechanical sensors, security inks, and dynamic optoelectronic devices (such as bicolor OLEDs)[4],[5].

Sources

A Comparative Guide to OLED Emitter Performance: Benchmarking 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile Against Industry-Standard Emitters

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of External Quantum Efficiency in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have fundamentally altered the landscape of display and solid-state lighting technologies, offering unparalleled contrast ratios, vibrant color reproduction, and innovative form factors.[1] The performance of any OLED device is intrinsically linked to the materials used within its emissive layer (EML), where the conversion of electrical energy into light occurs.[2][3] Among the most critical metrics for evaluating an emitter material is its External Quantum Efficiency (EQE), which represents the ratio of photons emitted from the device to the number of electrons injected.[1][4] A high EQE is directly correlated with lower power consumption and enhanced device brightness, making it the primary target for materials innovation.

The evolution of OLED emitters is often categorized into generations, each defined by the mechanism of exciton harvesting. First-generation fluorescent emitters are limited by spin statistics to a theoretical maximum internal quantum efficiency (IQE) of 25%, as they can only utilize singlet excitons for light emission.[5] Second-generation phosphorescent emitters (PhOLEDs) overcame this limitation by incorporating heavy-metal atoms to facilitate the harvesting of both singlet and triplet excitons (the latter comprising 75% of the total), enabling a theoretical IQE of nearly 100%.[5][6] However, stable and efficient blue phosphorescent emitters have remained a persistent challenge.[6][7] This has paved the way for third-generation materials based on Thermally Activated Delayed Fluorescence (TADF), which also achieve near-100% IQE by using thermal energy to convert non-emissive triplets into emissive singlets, but without the need for precious metals.[5][8]

This guide provides a comprehensive performance benchmark for a promising acrylonitrile-based emitter, 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile . While direct, published EQE data for this specific molecule is emerging, we can establish a robust predictive framework by comparing its structural motifs and the known performance of related acrylonitrile compounds against established, industry-standard fluorescent, phosphorescent, and TADF emitters. We will delve into the underlying photophysical mechanisms, provide a validated experimental protocol for comparative testing, and present a clear, data-driven analysis for researchers in the field.

The Emitter in Focus: 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile

The chemical structure of 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile features a core acrylonitrile group, which is a well-known electron-withdrawing moiety, functionalized with bulky aromatic groups (biphenyl and phenyl rings). This molecular design suggests several advantageous properties:

  • Thermal Stability: The rigid aromatic structure, particularly the biphenyl group, is known to impart high thermal stability, a critical requirement for the vacuum deposition process and for ensuring a long operational lifetime of the OLED device.[9]

  • Aggregation-Induced Emission (AIE) Potential: Many acrylonitrile derivatives are known to be AIE-active luminogens (AIEgens).[10] This phenomenon, where molecules are non-emissive in solution but become highly luminescent in the aggregated or solid-state, is ideal for OLED applications as it mitigates concentration quenching effects that can lower efficiency in the solid-state thin film.

  • Electronic Properties: The donor-acceptor (D-A) nature that can arise from the interaction between the electron-rich phenyl groups and the electron-deficient acrylonitrile core is a common strategy for tuning emission color and improving charge carrier injection and transport.

While we await specific device data, related compounds provide insight. For instance, a complex acrylonitrile derivative, BP2TPAN, has been used in doped OLED devices to achieve an EQE of 3.1% with yellow light emission.[10] Another, DPimdPPA, has been used as an emitting layer to achieve luminances of up to 5400 cd/m² with tunable emission from warm white to green.[11] These examples underscore the potential of the acrylonitrile scaffold for creating efficient and versatile emitters.

Benchmarking Against Standard Emitter Classes

To objectively evaluate the potential of 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile, it is essential to compare it against well-characterized standards from each major class of OLED emitter.

Comparative Performance Data

The following table summarizes the typical performance of benchmark emitters against which new materials are often judged.

Emitter ClassMaterial ExampleMax EQE (%)Emission ColorKey Characteristics
1st Gen (Fluorescence) BCzVBi~5-6%*BlueSimple organic molecule, limited by 25% singlet exciton utilization.[12][13]
2nd Gen (Phosphorescence) fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)20 - 24%GreenHeavy-metal complex, harvests triplets via phosphorescence, highly efficient but relies on iridium.[14][15][16]
3rd Gen (TADF) 32PclCXT29.9%Sky-BluePurely organic, harvests triplets via RISC, enables highly efficient, metal-free devices.[17]
3rd Gen (TADF) TDBA-SAF28.2%Deep-BlueAdvanced TADF design for high efficiency and deep-blue color purity.[18]

Note: The theoretical EQE limit for conventional fluorescence is ~5% without specialized light outcoupling techniques. BCzVBi is a classic blue dopant used to illustrate this baseline.

Mechanism Deep Dive: The Physics of High-Efficiency Emission

The dramatic differences in EQE between emitter generations are rooted in how they manage the electro-generated excited states (excitons). In an OLED, electron-hole recombination produces singlet (25%) and triplet (75%) excitons. The fate of these excitons determines the device's ultimate efficiency.

  • Fluorescence: Only the 25% of singlet excitons can decay radiatively to produce light. The 75% of triplet excitons are typically wasted as heat, imposing a severe limitation on efficiency.[13]

  • Phosphorescence: In PhOLEDs, a heavy metal atom like iridium enables strong spin-orbit coupling. This allows the non-emissive triplet excitons to be efficiently converted into light through a process called phosphorescence. This allows for the harvesting of nearly all excitons.[6]

  • Thermally Activated Delayed Fluorescence (TADF): TADF emitters are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[8] This small gap allows the non-radiative triplet excitons to be converted back into radiative singlet excitons through a thermally-driven process called Reverse Intersystem Crossing (RISC). These newly formed singlets can then emit light as "delayed" fluorescence, enabling a purely organic route to harvesting 100% of excitons.[8]

G cluster_0 Exciton Generation (100%) cluster_1 Fluorescence (1st Gen) cluster_2 Phosphorescence (2nd Gen) cluster_3 TADF (3rd Gen) Singlet Singlet Excitons (25%) F_Light Light (≤25%) Singlet->F_Light Prompt Fluorescence P_Light Light (~100%) Singlet->P_Light Fluorescence T_Light Light (~100%) Singlet->T_Light Prompt Fluorescence Triplet Triplet Excitons (75%) F_Heat Heat (~75%) Triplet->F_Heat Triplet->P_Light Phosphorescence RISC Reverse Intersystem Crossing (RISC) Triplet->RISC Thermal Activation RISC->Singlet Spin-Flip

Caption: Exciton harvesting mechanisms in different OLED generations.

Experimental Protocol for Benchmarking Emitter Performance

To ensure a fair and direct comparison between 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile and standard emitters, a standardized device fabrication and characterization protocol is paramount. The following describes a robust methodology using vacuum thermal evaporation, a common technique for producing high-performance small-molecule OLEDs.

Substrate Preparation
  • Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Sonication: Sequentially sonicate the substrates in baths of detergent, deionized water, acetone, and finally isopropanol, for 15 minutes each.[1]

  • Drying: Dry the cleaned substrates using a high-purity nitrogen gas stream.

  • UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10 minutes to remove organic residues and increase the ITO work function for improved hole injection.

Device Fabrication via Vacuum Thermal Evaporation

Fabricate a multi-layer OLED stack in a high-vacuum chamber (base pressure < 10⁻⁶ Torr). The emitter (e.g., 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile) should be co-evaporated with a suitable host material in the emissive layer.

G cluster_device Standard OLED Device Architecture cluster_energy Energy Level Alignment Cathode Cathode (Al, 100 nm) EIL Electron Injection Layer (LiF, 1 nm) ETL Electron Transport Layer (e.g., TPBi, 30 nm) EML Emissive Layer (Host:Emitter, 20 nm) HTL Hole Transport Layer (e.g., NPB, 40 nm) Substrate Substrate (ITO on Glass) l_cathode Cathode Work Function l_lumo LUMO l_cathode->l_lumo Electron Injection l_homo HOMO l_lumo->l_homo Recombination & Light Emission l_anode Anode Work Function p1 e⁻ p2 h⁺

Caption: A typical multi-layer OLED structure for testing emitters.

Layer Stack Example:

  • Hole Transport Layer (HTL): 40 nm of N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB).

  • Emissive Layer (EML): 20 nm of a host material such as 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) co-deposited with the emitter at an optimized doping concentration (typically 6-10 wt%).

  • Electron Transport Layer (ETL): 30 nm of 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi).

  • Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF) to lower the electron injection barrier.[1]

  • Cathode: 100 nm of Aluminum (Al), deposited through a shadow mask to define the active area of the device.

Device Characterization
  • Encapsulation: After fabrication, encapsulate the devices in a nitrogen-filled glovebox using UV-cured epoxy and a glass coverslip to prevent degradation from atmospheric moisture and oxygen.

  • J-V-L Measurement: Use a source measure unit and a calibrated photodiode/spectrometer to measure the current density-voltage-luminance (J-V-L) characteristics of the device.

  • EQE Calculation: The EQE is calculated from the measured electroluminescence (EL) spectrum and luminance data. Assuming a Lambertian emission profile, the EQE can be determined at various current densities. The peak EQE is the primary figure of merit for comparison.

Conclusion and Future Outlook

This guide establishes a framework for benchmarking the performance of 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile. By comparing its structural features and the performance of related compounds to established first, second, and third-generation emitters, we can anticipate its potential as a thermally stable and efficient material, possibly exhibiting AIE properties. The provided data shows that to be competitive, a new blue or green emitter must challenge the >20% EQE values of phosphorescent and TADF standards.[14][17]

The ultimate validation will come from direct experimental evidence. By following the standardized fabrication and characterization protocol outlined herein, researchers can generate reliable and comparable data. This will allow for a definitive assessment of where 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile and the broader class of acrylonitrile-based emitters stand in the quest for the next generation of materials for high-efficiency OLED displays and lighting.

References

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  • Blue TADF Emitters Based on B-Heterotriangulene Acceptors for Highly Efficient OLEDs with Reduced Efficiency Roll-Off.
  • Highly efficient and stable blue thermally activated delayed fluorescence emitters. SPIE.
  • Advances in High-Efficiency Blue OLED M
  • Highly Efficient Deep-Blue OLEDs using a TADF Emitter with a Narrow Emission Spectrum and High Horizontal Emitting Dipole R
  • Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer. PMC.
  • Thermally Activated Delayed Fluorescence (TADF) in OLEDs. Ossila.
  • What is a PhOLED? | Advantages and Challenges. Ossila.
  • Tris 2-phenylpyridin
  • Tris(2-phenylpyridine)iridium - Wikipedia. Wikipedia.
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  • Current Generation of OLED Emitters and how to go beyond. Ossila.
  • A novel triphenylacrylonitrile based AIEgen for high contrast mechanchromism and bicolor electroluminescence. PMC.
  • High efficient white organic light-emitting diodes using BCzVBi as blue fluorescent dopant. Journal of Nanoscience and Nanotechnology.
  • External Quantum Efficiency Above 100% in a Singlet-Exciton-Fission-Based Organic Photovoltaic Cell. Science.
  • Optoelectronic properties of (Z)-3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-2-phenylacrylonitrile films under acid and thermal environments for tuning OLED emission.
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  • Novel Blue Fluorescent Emitters structured by Linking Triphenylamine and Anthracene Derivatives for Organic Light- Emitting Devices with EQE exceeding 5%.

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals who handle 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile. The procedural recommendations outlined below are grounded in established safety protocols for structurally related and potentially hazardous compounds. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach is mandated, treating the substance with the highest degree of caution based on its chemical functionalities.

The core structure of 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile incorporates both a biphenyl group and a cyano group attached to a phenylacrylonitrile backbone. Biphenyl itself is known to cause skin, eye, and respiratory irritation and is toxic to aquatic life[1]. More critically, analogous compounds containing the nitrile (cyano) functional group, such as phenylacetonitrile (benzyl cyanide), are classified as highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin[2][3][4][5][6][7]. The toxicity of such nitriles is often associated with the potential in-vivo release of cyanide[8]. Therefore, all handling procedures must be designed to prevent any direct contact or aerosol generation.

Hazard Assessment and Risk Mitigation

Due to the chemical's structure, we must assume it possesses a similar hazard profile to highly toxic nitriles and biphenyls. The primary risks are acute toxicity through inhalation, ingestion, and dermal absorption, as well as potential irritation and organ damage upon repeated exposure[2][5][6].

Potential Hazard GHS Classification (Assumed) Rationale
Acute Toxicity (Oral) Category 3 (Toxic)Based on Phenylacetonitrile[2][3]
Acute Toxicity (Dermal) Category 3 (Toxic)Based on Phenylacetonitrile[2][3][6]
Acute Toxicity (Inhalation) Category 1 (Fatal)Based on Phenylacetonitrile[2][3][4][5][6]
Eye Irritation Category 2Based on Phenylacetonitrile and Biphenyl[1][2]
Skin Irritation Category 2Based on Biphenyl[1]
Specific Target Organ Toxicity (Repeated Exposure) Category 1Potential for damage to the central nervous system and respiratory system, based on Phenylacetonitrile[2]
Aquatic Toxicity Acute and Chronic Category 1Based on Biphenyl[1]

Core Directive: Engineering Controls as the Primary Barrier

All operations involving 3-(1,1'-Biphenyl)-4-yl-2-phenylacrylonitrile in solid or solution form must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[4][6]. The work area should be well-ventilated, and access restricted to authorized personnel only[3].

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory for all procedures involving this compound. Proper selection, fit, and maintenance are critical for user safety.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles and a full-face shield[5][8].Nitrile or other chemically resistant gloves (double-gloving recommended). Inspect for tears before use[4][5][8].Lab coat with long sleeves, fully fastened. Consider a disposable gown over the lab coat[4].Required if not in a fume hood. A NIOSH-approved respirator with an appropriate cartridge is necessary[5][8].
Solution Preparation and Handling Chemical safety goggles and a full-face shield[5][8].Nitrile or other chemically resistant gloves (double-gloving recommended). Inspect for tears before use[4][5][8].Lab coat with long sleeves, fully fastened. A chemically resistant apron is also recommended[4].Work must be performed in a chemical fume hood[4][6].
Accidental Spill Cleanup Chemical safety goggles and a full-face shield[5][8].Heavy-duty, chemically resistant gloves.Full-body chemical-resistant suit.A self-contained breathing apparatus (SCBA) is recommended for significant spills[8].

Operational Workflow: A Step-by-Step Guide

The following workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Certification Verify Fume Hood Certification Don PPE Don PPE Verify Fume Hood Certification->Don PPE 1. Safety First Prepare Decontamination Solution Prepare Decontamination Solution Don PPE->Prepare Decontamination Solution 2. Be Prepared Weigh Solid in Fume Hood Weigh Solid in Fume Hood Prepare Decontamination Solution->Weigh Solid in Fume Hood 3. Proceed to Handling Prepare Solution Prepare Solution Weigh Solid in Fume Hood->Prepare Solution 4. In Fume Hood Perform Experiment Perform Experiment Prepare Solution->Perform Experiment 5. In Fume Hood Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces 6. Post-Experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste 7. Waste Management Doff PPE Doff PPE Segregate Waste->Doff PPE 8. Safe Removal Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste 9. Final Step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.